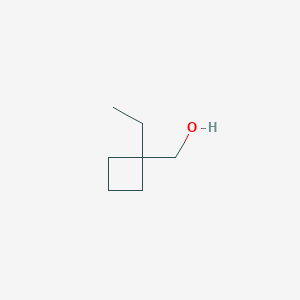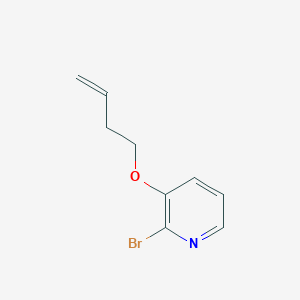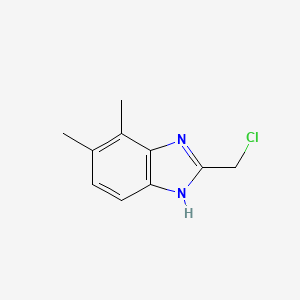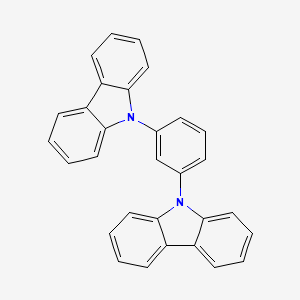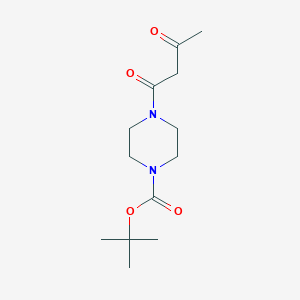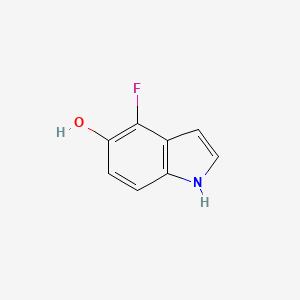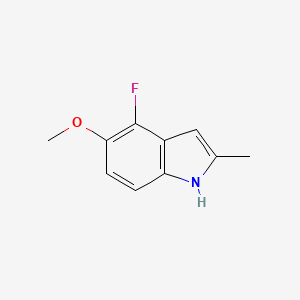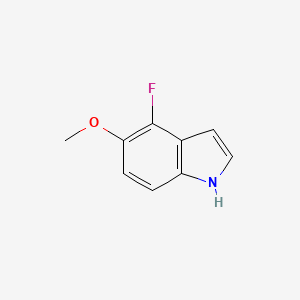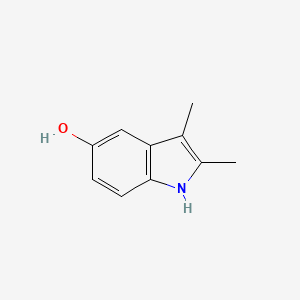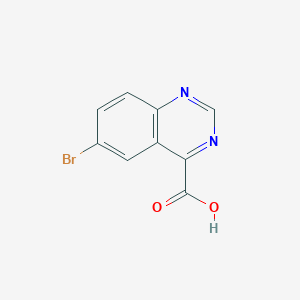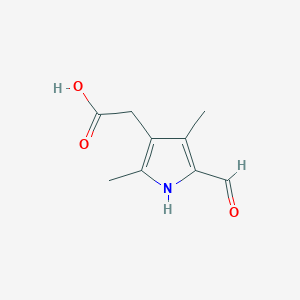
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
Descripción general
Descripción
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, also known as (5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, is an organic compound with a molecular weight of 181.19 . It is mainly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . Another reaction involves the use of N (3 dimethylaminopropyl) N ethylcarbodiimide hydrochloride, hydroxybenzotriazole hydrate, triethylamine, and N (2 aminoethyl)morpholine .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3/c1-5-7 (3-9 (12)13)6 (2)10-8 (5)4-11/h4,10H,3H2,1-2H3, (H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives . It can also enhance cell-specific productivity when used as additives in batch cultures .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 181.19 and its empirical formula is C9H11NO3 .Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of “2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid”. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section:
Cancer Research
Pyrrole derivatives, such as the one you’ve mentioned, are often explored for their potential in cancer treatment. Compounds similar to “2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid” have shown cytotoxic activity against various cancer cell lines, indicating potential use in chemotherapy drug development .
Drug Synthesis
This compound could serve as a building block in the synthesis of experimental drugs for the treatment of diseases like leukemia, lymphoma, myelofibrosis, and mastocytosis. Its formyl group may facilitate further chemical modifications necessary for drug design .
Chemical Research
The basicity and photodecomposition properties of pyrrole derivatives are subjects of chemical research. Understanding these properties can lead to insights into reaction mechanisms and the development of new synthetic methods .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid are currently unknown .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propiedades
IUPAC Name |
2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGISWUPUETKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CC(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622729 | |
| Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid | |
CAS RN |
52513-48-1 | |
| Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



